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molecular formula C9H9FO2 B1349110 2'-Fluoro-4'-methoxyacetophenone CAS No. 74457-86-6

2'-Fluoro-4'-methoxyacetophenone

Cat. No. B1349110
M. Wt: 168.16 g/mol
InChI Key: PIRRWUMTIBFCCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06586603B1

Procedure details

Aluminum chloride (30.0 g, 0.6 mol) and chloroform (750 mL) were place in a 2 L three-necked round bottom flask fitted with a mechanical stirrer and cooled by means of an ice bath. To the stirred solution acetyl chloride (51.0 g, 0.65 mol) was added dropwise, maintaining the temperature between 5-10° C. The mixture was stirred for 10 minutes at 5° C. before the dropwise addition at 5-10° C. of 3-fluoroanisole (62.6 g 0.5 mol). The mixture was stirred at 0-10° C. for 1 hour and poured into ice (1 L). The resultant layers were separated and the aqueous layer was extracted with dichloromethane (2×250 mL). The combined organic layers were washed with water (2×150 ml), dried over anhydrous MgSO4, filtered and concentrated in vacuo to a volume of 300 mL. Hexanes were added and a white solid formed which was isolated by filtration and air dried. This material was recrystallized from a mixture of dichloromethane and hexanes to afford (77.2 g, 92%) of material suitable for use in the next step: mp 93-94° C.; 1H NMR (DMSO-d6) 7.8 (m, 2H), 7.3 (t, 1H), 3.9 (s, 3H), 3.5 (s,3H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step Two
Quantity
62.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
750 mL
Type
solvent
Reaction Step Five
Yield
92%

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:7])[CH3:6].[F:9][C:10]1[CH:11]=[C:12]([O:16][CH3:17])[CH:13]=[CH:14][CH:15]=1>C(Cl)(Cl)Cl>[F:9][C:10]1[CH:11]=[C:12]([O:16][CH3:17])[CH:13]=[CH:14][C:15]=1[C:5](=[O:7])[CH3:6] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
51 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
62.6 g
Type
reactant
Smiles
FC=1C=C(C=CC1)OC
Step Four
Name
ice
Quantity
1 L
Type
reactant
Smiles
Step Five
Name
Quantity
750 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0-10° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
cooled by means of an ice bath
CUSTOM
Type
CUSTOM
Details
The resultant layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (2×250 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a volume of 300 mL
ADDITION
Type
ADDITION
Details
Hexanes were added
CUSTOM
Type
CUSTOM
Details
a white solid formed which
CUSTOM
Type
CUSTOM
Details
was isolated by filtration and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
This material was recrystallized from a mixture of dichloromethane and hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)OC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 77.2 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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